

D-3263 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: D-3263

Cat. No.: B612222

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CAS Number: 1008763-54-9

This technical guide provides an in-depth overview of **D-3263** hydrochloride, a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This document is intended for researchers, scientists, and drug development professionals interested in the properties and potential therapeutic applications of this compound.

Core Properties and Data

D-3263 hydrochloride is the salt form of **D-3263**, offering enhanced water solubility and stability. [1] It is an orally bioavailable, enteric-coated formulation that has been investigated for its potential antineoplastic and other therapeutic activities.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of **D-3263** hydrochloride is presented in the table below.

Property	Value	Source
CAS Number	1008763-54-9	[4][5]
Molecular Formula	C ₂₁ H ₃₂ ClN ₃ O ₃	[4][5]
Molecular Weight	409.95 g/mol	
Appearance	White to off-white solid	
Solubility	DMSO: 140 mg/mL (341.51 mM) (requires sonication)	
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months.	

Biological Properties

Property	Description	Source
Target	Transient Receptor Potential Melastatin 8 (TRPM8)	[4][6]
Mechanism of Action	Agonist of the TRPM8 ion channel.[4][6] Activation of TRPM8 leads to an influx of calcium and sodium ions, disrupting cellular homeostasis and inducing cell death in TRPM8-expressing cells.[2][6] It may also decrease dihydrotestosterone (DHT) levels.[6]	
Therapeutic Potential	Antineoplastic (especially prostate cancer), Benign Prostatic Hyperplasia (BPH), Antibacterial.[2][6][7]	

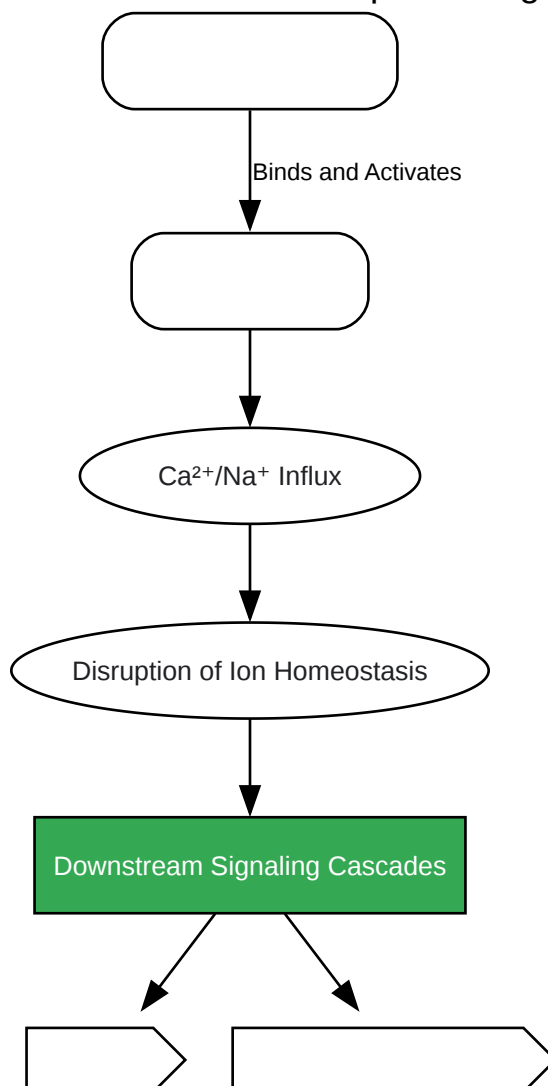
Mechanism of Action and Signaling Pathways

D-3263 hydrochloride exerts its biological effects primarily through the activation of the TRPM8 channel, a non-selective cation channel. The binding of **D-3263** to TRPM8 triggers a conformational change, opening the channel and allowing the influx of Ca^{2+} and Na^{+} into the cell. This disruption of ion homeostasis is a key initiating event in its therapeutic effects.

TRPM8-Mediated Antineoplastic Signaling Pathway

In cancer cells, particularly those of prostatic origin where TRPM8 is often overexpressed, the sustained increase in intracellular calcium can trigger several downstream signaling cascades leading to apoptosis and inhibition of proliferation. The diagram below illustrates the proposed signaling pathway.

Proposed TRPM8-Mediated Antineoplastic Signaling Pathway



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Caption: **D-3263** hydrochloride activates the TRPM8 channel, leading to downstream events that promote apoptosis and inhibit cancer cell proliferation.

Experimental Protocols

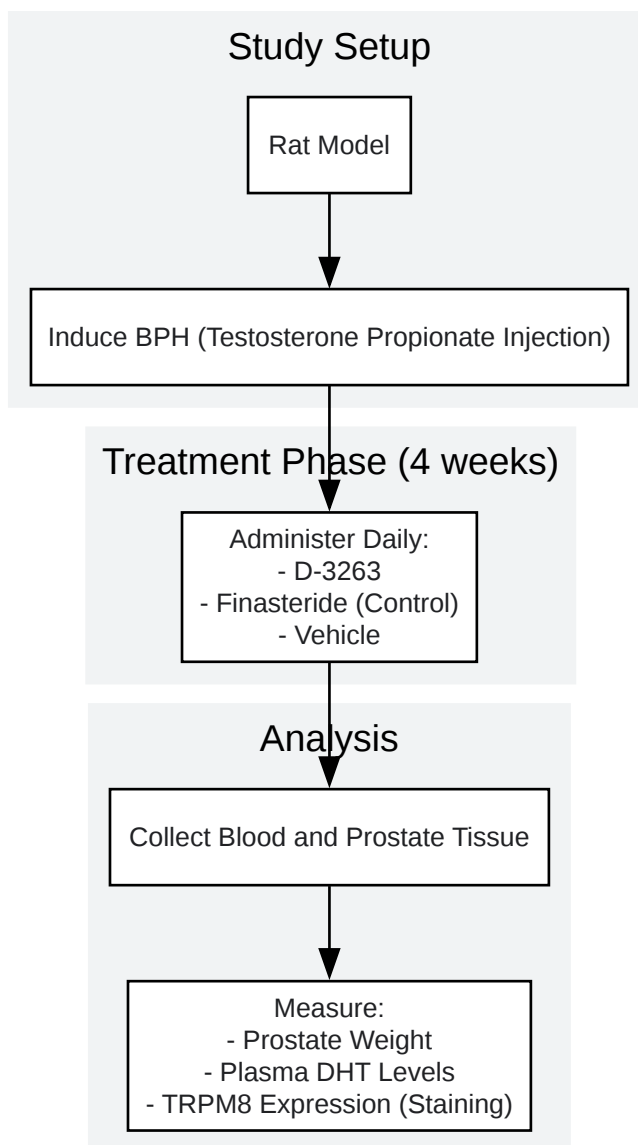
This section details the methodologies for key experiments cited in the literature involving **D-3263** hydrochloride.

Preclinical Evaluation in a Rat Model of Benign Prostatic Hyperplasia (BPH)

A preclinical study demonstrated the efficacy of **D-3263** in a testosterone-induced BPH rat model.^[6]

Experimental Workflow:

Workflow for Preclinical BPH Study



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Caption: Experimental workflow for the in vivo evaluation of **D-3263** in a rat model of BPH.

Methodology:

- Animal Model: The specific strain of rats was not detailed in the available literature.
- BPH Induction: Benign prostatic hyperplasia was induced via subcutaneous injection of testosterone propionate.[6]

- Treatment: One week prior to the initiation of testosterone injections, daily administration of **D-3263** or finasteride commenced and continued for four weeks.[6]
- Endpoint Analysis: Following the treatment period, blood samples were collected to measure plasma dihydrotestosterone (DHT) levels. The prostates were excised, weighed, and cross-sections were stained with a TRPM8 antibody to assess protein expression.[6]

Key Findings: Treatment with **D-3263** resulted in a significant reduction in prostate weight and a notable decrease in plasma DHT levels in a dose-dependent manner, with efficacy comparable to finasteride.[6]

Phase 1 Clinical Trial in Advanced Solid Tumors (NCT00839631)

A Phase 1 clinical trial was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of **D-3263** hydrochloride in patients with advanced solid tumors.

Study Design:

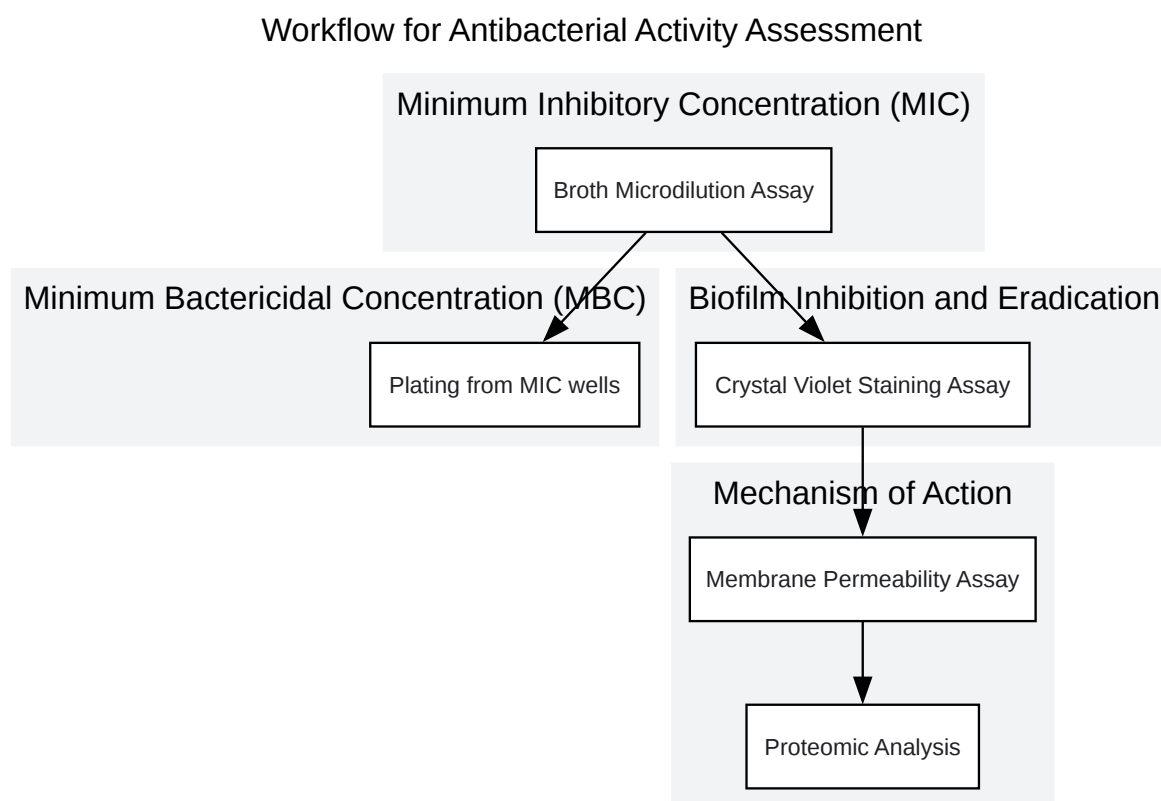
- Title: A Dose Escalation Study of EC **D-3263** HCl in Patients With Advanced Solid Tumors
- Phase: 1
- Patient Population: Adults with histologically or cytologically confirmed advanced solid tumor malignancies refractory to standard therapy.
- Intervention: Oral administration of enteric-coated **D-3263** hydrochloride capsules (50 mg). The study involved dose escalation cohorts with varying dosing schedules.
- Primary Outcome Measures: To be determined from full study publication.
- Secondary Outcome Measures: To be determined from full study publication.

Preliminary results suggested that **D-3263** was able to stabilize the disease in some patients with advanced prostate cancer, with cold sensations being a noted side effect. The study appears to have been discontinued, and full results have not been published in peer-reviewed literature.

Antibacterial Activity against *Staphylococcus aureus*

A recent study has unveiled a novel antibacterial and antibiofilm activity of **D-3263** against *Staphylococcus aureus*.^[7]

Experimental Workflow for Antibacterial Assays:



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Caption: A summary of the experimental workflow to assess the antibacterial properties of **D-3263**.

Methodology:

- **Bacterial Strains and Growth Conditions:** The study included clinical isolates of methicillin-sensitive *S. aureus* (MSSA) and methicillin-resistant *S. aureus* (MRSA), as well as *Enterococcus faecalis*.

- Minimum Inhibitory Concentration (MIC) Test: The MICs of **D-3263** were determined using the broth microdilution method in 96-well plates.[\[7\]](#)
- Minimum Bactericidal Concentration (MBC) Test: The MBC was determined by plating samples from the MIC wells that showed no visible growth onto appropriate agar plates.
- Biofilm Assays: The effect of **D-3263** on both the formation of new biofilms and the eradication of pre-formed mature biofilms was assessed using a crystal violet staining method.
- Mechanism of Action Studies:
 - Membrane Permeability: Changes in bacterial membrane permeability were assessed using the fluorescent dye propidium iodide.[\[7\]](#)
 - Proteomics: Quantitative proteomic analysis was performed to identify differentially expressed proteins in *S. aureus* following treatment with **D-3263**.[\[7\]](#)

Key Findings: **D-3263** exhibited potent bactericidal and antibiofilm activities against *S. aureus* by targeting the cell membrane. Proteomic analysis revealed that **D-3263** treatment influenced amino acid biosynthesis and carbohydrate metabolism.[\[7\]](#)

Analytical Methods

Specific, validated analytical methods for the quantification of **D-3263** hydrochloride in biological matrices are not readily available in the public domain. However, based on the chemical structure and properties of the compound, it is anticipated that methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be suitable for its sensitive and specific quantification in plasma, serum, or tissue homogenates. Development of such a method would likely involve protein precipitation followed by solid-phase extraction for sample clean-up.

Conclusion

D-3263 hydrochloride is a promising TRPM8 agonist with demonstrated preclinical efficacy in models of benign prostatic hyperplasia and potential antineoplastic activity. The recent discovery of its potent antibacterial properties opens new avenues for its therapeutic

application. Further research is warranted to fully elucidate its clinical potential, including the completion and publication of clinical trial results and the development of validated analytical methods for its quantification in biological systems. This technical guide provides a foundation for researchers to build upon in their investigation of this multifaceted compound.

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